
3-Hydroxy-8-methyl-naphthalene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-8-methyl-naphthalene-1-carboxylic acid is an organic compound belonging to the class of naphthalene carboxylic acids This compound features a hydroxyl group at the third position, a methyl group at the eighth position, and a carboxylic acid group at the first position on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method to synthesize 3-Hydroxy-8-methyl-naphthalene-1-carboxylic acid involves the Grignard reaction. This process starts with the bromination of 8-methyl-naphthalene to form 8-methyl-1-bromonaphthalene. The brominated compound is then reacted with magnesium to form the Grignard reagent, which is subsequently carboxylated to yield the desired carboxylic acid.
-
Friedel-Crafts Acylation: : Another synthetic route involves Friedel-Crafts acylation of 8-methyl-naphthalene using a suitable acyl chloride, followed by oxidation to introduce the hydroxyl group at the third position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : 3-Hydroxy-8-methyl-naphthalene-1-carboxylic acid can undergo oxidation reactions, where the hydroxyl group can be converted to a carbonyl group, forming 3-oxo-8-methyl-naphthalene-1-carboxylic acid.
-
Reduction: : The compound can also be reduced, particularly the carboxylic acid group, to form the corresponding alcohol, 3-Hydroxy-8-methyl-naphthalene-1-methanol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Catalysts: Lewis acids such as aluminum chloride (AlCl₃) are used in Friedel-Crafts reactions.
Major Products
Oxidation: 3-Oxo-8-methyl-naphthalene-1-carboxylic acid.
Reduction: 3-Hydroxy-8-methyl-naphthalene-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-Hydroxy-8-methyl-naphthalene-1-carboxylic acid is used as a precursor for synthesizing more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential bioactivity. Its structural similarity to certain natural products makes it a candidate for drug development and biochemical studies.
Medicine
The compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to investigate its efficacy in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism by which 3-Hydroxy-8-methyl-naphthalene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. These interactions can modulate cellular processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthoic Acid: Lacks the hydroxyl and methyl groups, making it less reactive in certain chemical reactions.
2-Naphthoic Acid: Similar to 1-naphthoic acid but with the carboxylic acid group at the second position.
3-Hydroxy-2-naphthoic Acid: Has a hydroxyl group at the third position but lacks the methyl group.
Uniqueness
3-Hydroxy-8-methyl-naphthalene-1-carboxylic acid is unique due to the presence of both a hydroxyl group and a methyl group on the naphthalene ring
Propriétés
Formule moléculaire |
C12H10O3 |
|---|---|
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
3-hydroxy-8-methylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H10O3/c1-7-3-2-4-8-5-9(13)6-10(11(7)8)12(14)15/h2-6,13H,1H3,(H,14,15) |
Clé InChI |
SUKFBSXOBGFXHS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C=C(C=C2C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


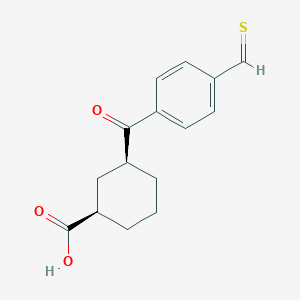

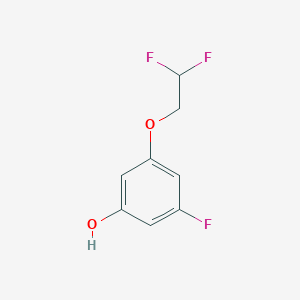
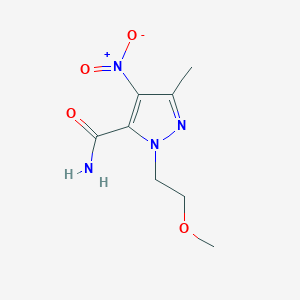
![(R)-1-(2-morpholino-6-nitrooxazolo[4,5-b]pyridin-5-yl)pyrrolidin-3-ol](/img/structure/B12855593.png)
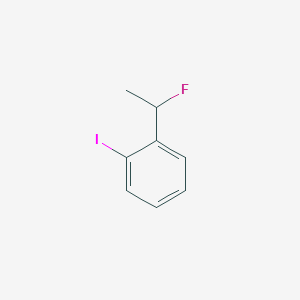
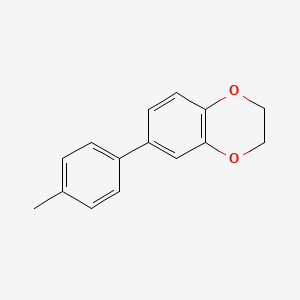
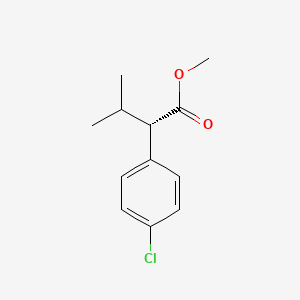
![1H-pyrrolo[2,3-b]pyridine-4-acetic acid](/img/structure/B12855619.png)
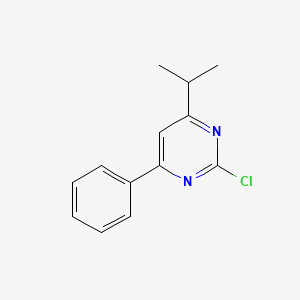
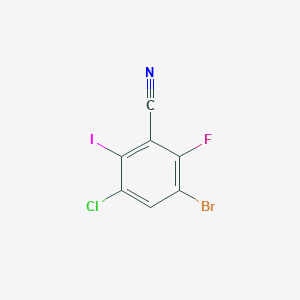
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-ol](/img/structure/B12855650.png)


